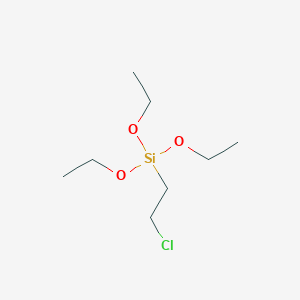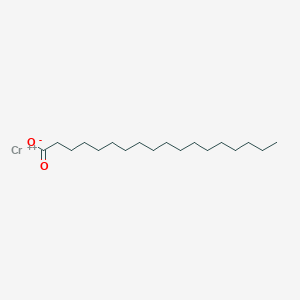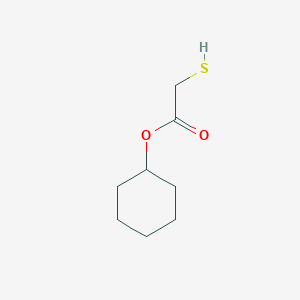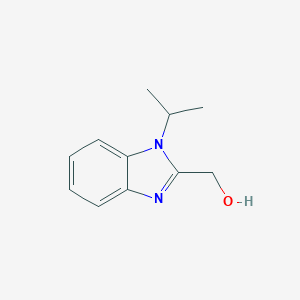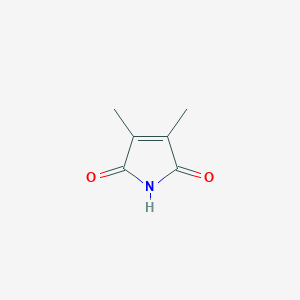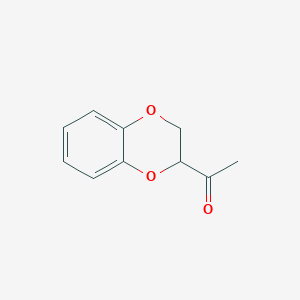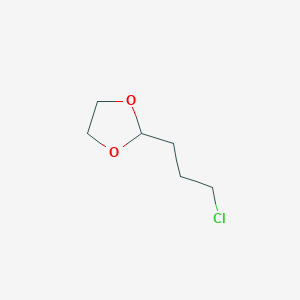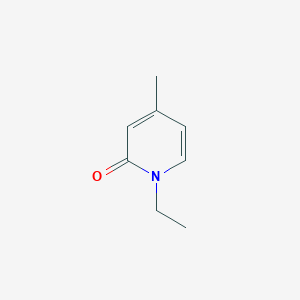
2(1H)-Pyridone, 1-ethyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridone, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a building block in the synthesis of several organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and biological activities make it an attractive candidate for scientific research.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridone, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Studies have shown that 2(1H)-Pyridone, 1-ethyl-4-methyl- possesses several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria, including antibiotic-resistant strains. Additionally, it has been shown to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2(1H)-Pyridone, 1-ethyl-4-methyl- in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound possesses unique chemical and biological properties, making it an attractive candidate for scientific research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for the study of 2(1H)-Pyridone, 1-ethyl-4-methyl-. One of the areas of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. The compound could also be modified to improve its biological activity or to reduce its toxicity. Finally, more studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2(1H)-Pyridone, 1-ethyl-4-methyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-3-oxobutanoic acid and ethylamine, which results in the formation of the desired compound. Other methods include the reaction between 4-methyl-3-oxobutanoyl chloride and ethylamine or the reaction between ethyl 4-methyl-3-oxobutanoate and hydroxylamine.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridone, 1-ethyl-4-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been shown to possess antitumor and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In the field of materials science, this compound has been used as a building block for the synthesis of polymeric materials with unique properties.
Eigenschaften
CAS-Nummer |
19006-62-3 |
|---|---|
Produktname |
2(1H)-Pyridone, 1-ethyl-4-methyl- |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-ethyl-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
KCPRFGZSBHBAJB-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=O)C |
Kanonische SMILES |
CCN1C=CC(=CC1=O)C |
Synonyme |
1-Ethyl-4-methyl-2(1H)-pyridone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



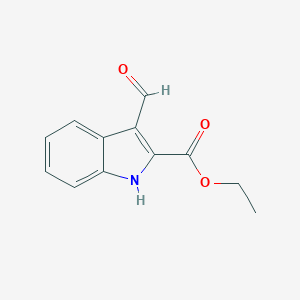
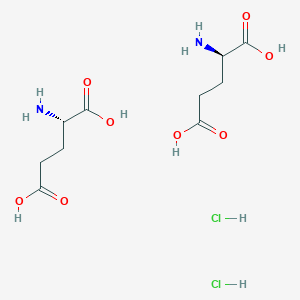
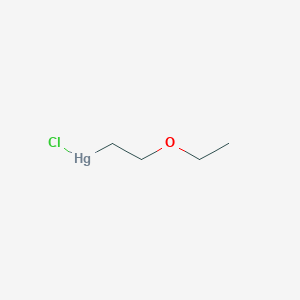
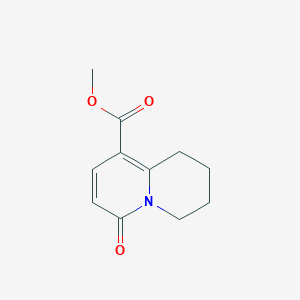
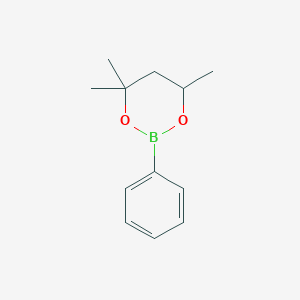
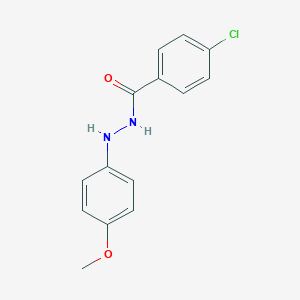
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
